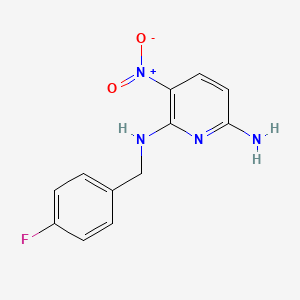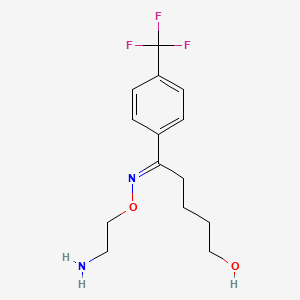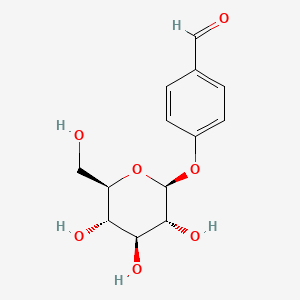
2-(Benzofuran-5-YL)acetic acid
Vue d'ensemble
Description
2-(Benzofuran-5-YL)acetic acid is a chemical compound with the molecular weight of 176.17 . It is also known by its IUPAC name, 1-benzofuran-5-ylacetic acid . This compound is used as a reactant in the preparation of α2-antagonist/5-HT uptake inhibitors, which are used as antidepressants .
Synthesis Analysis
The synthesis of 2-(Benzofuran-5-YL)acetic acid involves several steps, including the use of selenium dioxide in aqueous dioxane under reflux conditions . The crude product is then purified by column chromatography on silica gel .Molecular Structure Analysis
The molecular structure of 2-(Benzofuran-5-YL)acetic acid is represented by the InChI code: 1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) .Chemical Reactions Analysis
Benzofuran compounds, including 2-(Benzofuran-5-YL)acetic acid, have been found to exhibit strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They have been used in the development of various drugs and clinical drug candidates .Physical And Chemical Properties Analysis
2-(Benzofuran-5-YL)acetic acid is a solid at room temperature .Applications De Recherche Scientifique
Antimicrobial Agents
- Scientific Field : Microbiology
- Application Summary : Benzofuran and its derivatives have been found to be suitable structures for the development of new therapeutic agents. They have shown promising results in antimicrobial therapy .
- Methods of Application : The specific methods of application vary, but generally involve the synthesis of benzofuran derivatives and testing their antimicrobial properties .
- Results : Benzofuran derivatives have been found to be effective against a range of microbes. Improved bioavailability is one of the targets achieved with most of the more recent compounds .
Antidepressants
- Scientific Field : Psychiatry
- Application Summary : “2-(Benzofuran-5-YL)acetic acid” is a reactant used in the preparation of α2-antagonist/5-HT uptake inhibitors, which are used as antidepressants .
- Methods of Application : The specific methods of application would involve the synthesis of the α2-antagonist/5-HT uptake inhibitors using “2-(Benzofuran-5-YL)acetic acid” as a reactant .
- Results : The specific results or outcomes obtained from this application are not provided in the source .
Anticancer Agents
- Scientific Field : Oncology
- Application Summary : Some substituted benzofurans have shown significant anticancer activities .
- Methods of Application : The specific methods of application would involve the synthesis of the benzofuran derivatives and testing their anticancer properties .
- Results : A specific compound was found to have significant cell growth inhibitory effects on different types of cancer cells .
Treatment of Skin Diseases
- Scientific Field : Dermatology
- Application Summary : Some benzofuran derivatives, such as psoralen and methoxalen, have been used in the treatment of skin diseases such as psoriasis .
- Methods of Application : The specific methods of application would involve the synthesis of the benzofuran derivatives and testing their therapeutic properties .
- Results : These compounds have been found to be effective in treating certain skin diseases .
Biological Activities
- Scientific Field : Biochemistry
- Application Summary : (Benzofuran-2-yl) carbinols, a type of benzofuran derivative, exhibit various biological activities .
- Methods of Application : The specific methods of application would involve the synthesis of the (Benzofuran-2-yl) carbinols and testing their biological activities .
- Results : These compounds have been found to exhibit various biological activities .
Antioxidants
- Scientific Field : Biochemistry
- Application Summary : Benzofuran derivatives have been found to exhibit antioxidant properties .
- Methods of Application : The specific methods of application would involve the synthesis of the benzofuran derivatives and testing their antioxidant properties .
- Results : These compounds have been found to exhibit significant antioxidant activities .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
2-(1-benzofuran-5-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O3/c11-10(12)6-7-1-2-9-8(5-7)3-4-13-9/h1-5H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUTBNKYATQJDLC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Benzofuran-5-YL)acetic acid | |
CAS RN |
142935-60-2 | |
| Record name | 5-Benzofuranacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.











